2-Dimethylaminofluorene

Fluorescent probes pH sensors Nucleoside chemistry

2-Dimethylaminofluorene (2-DMAF, CAS 13261-62-6), systematically named N,N-dimethyl-9H-fluoren-2-amine, is a tertiary aromatic amine belonging to the aminofluorene class of compounds. It is characterized by a dimethylamino substituent on the C2 position of the fluorene tricyclic core, conferring distinct electronic and steric properties compared to its primary (2-aminofluorene) and secondary (2-methylaminofluorene) analogs.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 13261-62-6
Cat. No. B080458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylaminofluorene
CAS13261-62-6
Synonyms2-(dimethylamino)fluorene
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3
InChIKeyDBNDQWSTOSZFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dimethylaminofluorene CAS 13261-62-6: A Defined Tertiary Arylamine for Mechanistic Toxicology and Fluorescent Probe Design


2-Dimethylaminofluorene (2-DMAF, CAS 13261-62-6), systematically named N,N-dimethyl-9H-fluoren-2-amine, is a tertiary aromatic amine belonging to the aminofluorene class of compounds [1]. It is characterized by a dimethylamino substituent on the C2 position of the fluorene tricyclic core, conferring distinct electronic and steric properties compared to its primary (2-aminofluorene) and secondary (2-methylaminofluorene) analogs [1][2]. Historically, this compound has served as a critical model carcinogen in toxicology research and, more recently, as a functional building block for pH-responsive fluorescent nucleosides and molecular beacons [3][4].

2-Dimethylaminofluorene (CAS 13261-62-6): Critical Evidence-Based Limitations on In-Class Substitution


While the aminofluorene family shares a common tricyclic backbone, the substitution of 2-dimethylaminofluorene with its primary amine analog (2-aminofluorene, CAS 153-78-6) or monomethyl derivative (2-methylaminofluorene) is not scientifically equivalent and is often inappropriate for experimental replication. Key differentiators including pKa, nucleophilicity, and steric bulk alter the compound's behavior in both biological and materials science applications [1][2]. The dimethylamino group significantly shifts the acid-base equilibrium and the compound's DNA adduct-forming potential, thereby modifying its performance as a pH-sensitive probe or as a model carcinogen [1][3]. Substitution without these considerations can lead to divergent fluorescence responses, altered metabolic activation profiles, and ultimately, invalid experimental outcomes.

2-Dimethylaminofluorene (CAS 13261-62-6) Evidence-Based Differentiation Guide


Elevated pKa in Fluorescent Nucleoside Conjugates Relative to 2-Aminofluorene Analog

In a direct head-to-head comparison of 2'-deoxyuridines labeled with 2-aminofluorene (UAF) versus 2-dimethylaminofluorene (UDAF), the UDAF conjugate exhibits a significantly higher pKa value (4.66) compared to the UAF conjugate (4.27) [1][2]. This shift of +0.39 units in acid dissociation constant is attributed to the electron-donating inductive effect of the second methyl group on the amino moiety, which stabilizes the protonated form [1].

Fluorescent probes pH sensors Nucleoside chemistry Analytical biochemistry

Defined Optimal pH Range for Fluorescence 'Turn-On' in DNA Probes

In oligonucleotide probes, the UDAF-labeled system (containing 2-dimethylaminofluorene) displays a sharp, pH-dependent increase in fluorescence specifically in the slightly acidic range of pH 6.0–6.5 upon duplex formation with its fully matched target DNA [1]. In contrast, the unsubstituted fluorene conjugate (UFL) requires a broader and more neutral pH range (5.5–8.0) for its maximal response, while the 2-aminofluorene conjugate (UAF) exhibits a less distinct pH dependence [1]. This demonstrates a tunable pH responsiveness directly governed by the amino substituent's identity.

Molecular beacons DNA detection Quencher-free probes Biosensing

Higher Melting Point and Lower Water Solubility Versus 2-Aminofluorene

2-Dimethylaminofluorene exhibits a markedly higher melting point of 179 °C compared to 2-aminofluorene, which melts in the range of 124–128 °C [1]. This difference of approximately 52 °C is indicative of stronger intermolecular forces in the solid state for the dimethylamino derivative, likely due to improved crystal packing enabled by the tertiary amine structure.

Physical chemistry Purification Formulation Material properties

Historical Carcinogenicity Profile Compared to 2-Acetylaminofluorene (AAF)

A direct comparative study of the carcinogenic activity of N-monomethyl- and N-dimethyl-2-aminofluorene established that methylation of the amino group modifies the organ-specific tumor induction profile in rats, particularly concerning liver susceptibility in males [1]. While 2-acetylaminofluorene (AAF) is known as a potent and versatile multiorgan carcinogen, the dimethyl analog (2-DMAF) exhibits a distinct carcinogenicity pattern, making it a specific tool for studying structure-activity relationships (SAR) in aromatic amine-induced hepatocarcinogenesis [1][2].

Toxicology Carcinogenesis Metabolism Drug safety

Synthesis Yield Benchmark for Comparative Process Evaluation

An early reported synthesis of 2-dimethylaminofluorene by Weisburger and Quinlin achieved a yield of 22% [1]. This contrasts with the typically higher reported yields for the reduction of 2-nitrofluorene to 2-aminofluorene, which can reach 40% to over 90% depending on the method . The relatively modest yield for the dimethylation step highlights a potential synthetic bottleneck that may influence procurement decisions, particularly for large-scale or cost-sensitive projects where alternative synthetic routes or commercial sourcing may be more favorable.

Synthetic chemistry Process optimization Reagent preparation

2-Dimethylaminofluorene (13261-62-6) Evidence-Backed Application Scenarios


Development of pH-Sensing Fluorescent Nucleosides and Molecular Beacons

Based on its defined pKa of 4.66 and optimal fluorescence turn-on at pH 6.0–6.5, 2-dimethylaminofluorene is the preferred synthetic building block for designing 2′-deoxyuridine conjugates (UDAF) that report on acidic subcellular environments [1]. This compound enables the creation of quencher-free oligonucleotide probes for detecting specific DNA sequences in applications ranging from in vitro diagnostics to live-cell imaging of endosomal maturation [1][2].

Structure-Activity Relationship (SAR) Studies in Chemical Carcinogenesis

As a dimethylated derivative of 2-aminofluorene, this compound is essential for comparative toxicology experiments aimed at dissecting how N-methylation alters the metabolic activation, DNA adduct formation, and organ-specific carcinogenicity of aromatic amines [3]. It serves as a defined negative or partial control relative to the more potent and broadly acting 2-acetylaminofluorene (AAF), specifically in protocols focused on male rat hepatocarcinogenesis [3][4].

Physical Property Benchmarking in Materials Chemistry

With a sharply defined melting point of 179 °C, 2-dimethylaminofluorene can be utilized as a reference standard for differential scanning calorimetry (DSC) calibration or as a high-melting component in the design of organic electronic materials where thermal stability is paramount [5]. Its higher melting point compared to 2-aminofluorene (124–128 °C) provides a wider processing window for certain polymer or small-molecule blend formulations [5].

Analytical Reference Standard for Mutagenicity Assays

Given its established use in historical carcinogenicity and mutagenicity studies, 2-dimethylaminofluorene remains a valuable reference standard for validating the sensitivity and specificity of modern genotoxicity assays, such as the Ames test or comet assay, when evaluating new aromatic amine compounds or environmental pollutants [6]. Its defined activity profile helps calibrate assay systems for detecting frameshift and base-pair substitution mutations [6].

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